2,5-Dibromo-1,3-difluorobenzene
Overview
Description
2,5-Dibromo-1,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2F2 . This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring. It is widely used in various scientific research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely participates in various chemical reactions, potentially including fluorination and bromination reactions .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-1,3-difluorobenzene can be influenced by various environmental factors. For instance, it is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, dark place away from heat sources .
Preparation Methods
The synthesis of 2,5-Dibromo-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial production methods often involve more scalable processes. For instance, a patented method describes the use of N,N-dimethylformamide as a solvent and specific reaction conditions to achieve high yields of this compound .
Chemical Reactions Analysis
2,5-Dibromo-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for nucleophilic substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dibromo-1,3-difluorobenzene has a wide range of applications in scientific research and industry:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Chemical Research: It serves as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
2,5-Dibromo-1,3-difluorobenzene can be compared with other halogenated benzenes, such as:
- 1,4-Dibromo-2,6-difluorobenzene
- 1,3-Dibromo-5-fluorobenzene
- 2,3-Difluorobromobenzene
These compounds share similar structural features but differ in the position and number of halogen atoms, which can significantly affect their chemical reactivity and applications . The unique combination of bromine and fluorine atoms in this compound makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
2,5-dibromo-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXAWVQPORIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641036 | |
Record name | 2,5-Dibromo-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128259-71-2 | |
Record name | 2,5-Dibromo-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-3,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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